2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide
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Overview
Description
2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide is a complex organic compound with a molecular formula of C18H20N2O. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 2,3-dimethyl groups and the N-(1-phenylethyl) substituent. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and amide coupling reactions are often employed. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethyl-N-(1-phenylethyl)aniline
- 2,3-dimethyl-N-(1-phenylethyl)benzamide
Uniqueness
2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide is unique due to its specific structural features, such as the indole core and the combination of substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2,3-dimethyl-N-(1-phenylethyl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O/c1-12-13(2)20-18-10-9-16(11-17(12)18)19(22)21-14(3)15-7-5-4-6-8-15/h4-11,14,20H,1-3H3,(H,21,22) |
InChI Key |
GHRBIYKYUDHLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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